molecular formula C13H23BrN2O2Si B14776310 7-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-2-methyl-2,3-dihydropyrazolo[5,1-b]oxazole

7-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-2-methyl-2,3-dihydropyrazolo[5,1-b]oxazole

Cat. No.: B14776310
M. Wt: 347.32 g/mol
InChI Key: ZGXFEMDNEQKLNL-UHFFFAOYSA-N
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Description

7-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-2-methyl-2,3-dihydropyrazolo[5,1-b]oxazole is a complex organic compound characterized by its unique structure, which includes a bromine atom, a tert-butyldimethylsilyl group, and a pyrazolo[5,1-b]oxazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-2-methyl-2,3-dihydropyrazolo[5,1-b]oxazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolo[5,1-b]oxazole core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the bromine atom: Bromination reactions using reagents such as N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the tert-butyldimethylsilyl group: This step involves silylation reactions using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-2-methyl-2,3-dihydropyrazolo[5,1-b]oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA, under acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, in solvents like ether or tetrahydrofuran (THF).

    Substitution: NaN3, KCN, in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, reduction may produce alcohols or amines, and substitution can result in azides or nitriles.

Scientific Research Applications

7-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-2-methyl-2,3-dihydropyrazolo[5,1-b]oxazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-2-methyl-2,3-dihydropyrazolo[5,1-b]oxazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-2-methyl-2,3-dihydropyrazolo[5,1-b]oxazole is unique due to its specific structural features, such as the presence of the pyrazolo[5,1-b]oxazole core and the tert-butyldimethylsilyl group. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H23BrN2O2Si

Molecular Weight

347.32 g/mol

IUPAC Name

(7-bromo-2-methyl-3H-pyrazolo[5,1-b][1,3]oxazol-2-yl)methoxy-tert-butyl-dimethylsilane

InChI

InChI=1S/C13H23BrN2O2Si/c1-12(2,3)19(5,6)17-9-13(4)8-16-11(18-13)10(14)7-15-16/h7H,8-9H2,1-6H3

InChI Key

ZGXFEMDNEQKLNL-UHFFFAOYSA-N

Canonical SMILES

CC1(CN2C(=C(C=N2)Br)O1)CO[Si](C)(C)C(C)(C)C

Origin of Product

United States

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